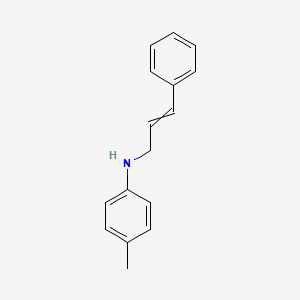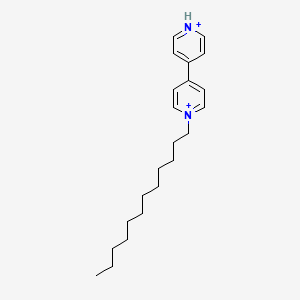
1-Dodecyl-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-4,4’-bipyridin-1-ium is a quaternary ammonium compound derived from bipyridine It is characterized by the presence of a dodecyl chain attached to the nitrogen atom of the bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecyl-4,4’-bipyridin-1-ium can be synthesized through a series of chemical reactions involving bipyridine and dodecyl halides. One common method involves the reaction of 4,4’-bipyridine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of 1-Dodecyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form bipyridine derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Scientific Research Applications
1-Dodecyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for supramolecular structures.
Medicine: It is being explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the synthesis of advanced materials, including conductive polymers and electrochromic devices.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through electrostatic interactions and hydrogen bonding. The dodecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A parent compound with similar electrochemical properties but lacking the dodecyl chain.
1-Decyl-4,4’-bipyridin-1-ium: Similar structure with a shorter alkyl chain, resulting in different solubility and interaction properties.
Uniqueness
1-Dodecyl-4,4’-bipyridin-1-ium is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
151511-88-5 |
|---|---|
Molecular Formula |
C22H34N2+2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C22H33N2/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21/h12-17,19-20H,2-11,18H2,1H3/q+1/p+1 |
InChI Key |
IHPVNAOHBWEGSM-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


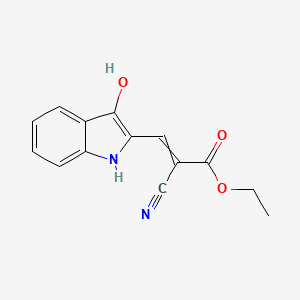
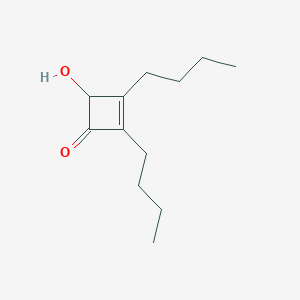
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
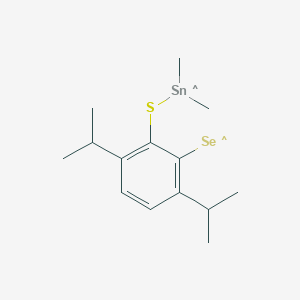
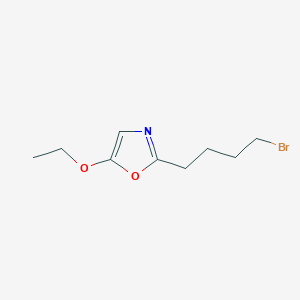
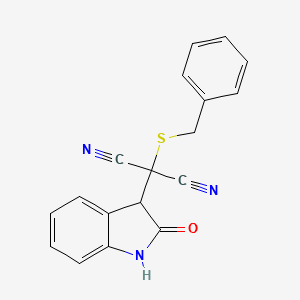
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
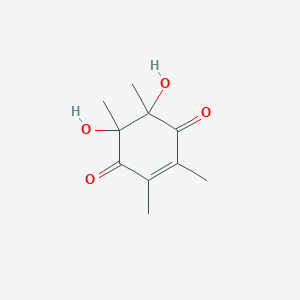
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
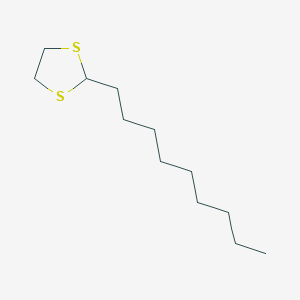
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
